molecular formula C8H7N3O B567755 6-Methoxypyrido[2,3-b]pyrazine CAS No. 1260649-33-9

6-Methoxypyrido[2,3-b]pyrazine

Cat. No. B567755
M. Wt: 161.164
InChI Key: DXWCXUYPHZMDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has the molecular formula C8H7N3O .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives has been studied extensively. In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution have been reviewed . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of 6-Methoxypyrido[2,3-b]pyrazine has been ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .

Scientific Research Applications

Synthesis and Chemical Properties

6-Methoxypyrido[2,3-b]pyrazine and its derivatives are synthesized through various chemical reactions, demonstrating their versatility in creating heterocyclic compounds. For instance, derivatives of pyrido[2,3-b]pyrazine have been synthesized to explore their anti-Alzheimer and anti-COX-2 properties, showing promising results in biological activities (Attaby et al., 2009). Additionally, the compound's ability to undergo dimerization under specific conditions has been documented, revealing its potential in generating dipyridopyrazinediones through Hilbert-Johnson reactions (Oresic et al., 2001).

Biological Activities

The exploration of 6-Methoxypyrido[2,3-b]pyrazine derivatives in biological contexts has yielded significant findings. These derivatives have been investigated for their potential anti-cancer properties, with specific compounds inhibiting the viability of human lymphoma cells, suggesting a nuanced relationship between molecular structure and biological activity (Kim et al., 2019). The influence of different substituents on the anticancer activity of these compounds underscores the importance of chemical modifications in enhancing therapeutic potential.

Photophysical and Electrochemical Applications

The fluorescence properties of diphenylthiazolo[4,5-b]pyrazines, related to 6-Methoxypyrido[2,3-b]pyrazine by structural motifs, have been studied, demonstrating how electron-donating and -accepting substituents affect fluorescence efficiency. Such insights are vital for designing new fluorophores (Nakagawa et al., 2015). Furthermore, ruthenium complexes containing pyridine dicarboxylate ligands, including derivatives of pyrazine, have been synthesized and analyzed for their catalytic activity towards water oxidation, illustrating the role of electronic effects in catalytic performance (An et al., 2012).

Analysis and Characterization

Methoxypyrazine analysis in grapes, musts, and wines highlights the impact of viticultural and enological procedures on their levels, emphasizing the compounds' significance in contributing to aroma and flavor profiles (Sidhu et al., 2015). This research area underscores the broader implications of methoxypyrazines beyond mere chemical curiosity, linking them to sensory experiences and agricultural practices.

Future Directions

The future directions of research on 6-Methoxypyrido[2,3-b]pyrazine could involve further exploration of its nonlinear optical properties, electrochemical DNA sensing capabilities, and antioxidant and antiurease activity .

properties

IUPAC Name

6-methoxypyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-12-7-3-2-6-8(11-7)10-5-4-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCXUYPHZMDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728451
Record name 6-Methoxypyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyrido[2,3-b]pyrazine

CAS RN

1260649-33-9
Record name 6-Methoxypyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.